![molecular formula C14H14N4O2 B5715734 N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}benzamide](/img/structure/B5715734.png)
N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}benzamide
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Overview
Description
N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}benzamide, also known as DMAPT, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. DMAPT has been shown to have anti-cancer properties and is being studied for its potential use in cancer treatment.
Mechanism of Action
N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}benzamide works by inhibiting the activity of the transcription factor NF-κB, which plays a key role in the regulation of cell growth, inflammation, and immune response. By inhibiting NF-κB, N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}benzamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}benzamide has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to modulate the immune response, making it a potential therapeutic agent for autoimmune diseases and other immune-related disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}benzamide is its relatively low toxicity compared to other anti-cancer drugs. However, it is important to note that N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}benzamide is still a potent inhibitor and should be handled with care. One limitation of N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}benzamide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several areas of future research for N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}benzamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the development of more effective delivery methods for in vivo studies. Additionally, further studies are needed to fully understand the mechanisms underlying N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}benzamide's anti-cancer and immunomodulatory effects, as well as its potential use in combination with other anti-cancer therapies.
Synthesis Methods
N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}benzamide can be synthesized in several ways, but the most common method involves the reaction of 4,6-dimethyl-2-pyrimidinamine with phosgene followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained through a series of purification steps.
Scientific Research Applications
N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various types of cancer, including breast cancer, prostate cancer, and leukemia. N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.
properties
IUPAC Name |
N-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-9-8-10(2)16-13(15-9)18-14(20)17-12(19)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,15,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOUUUOSCDJURK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NC(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49819389 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]benzamide |
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